molecular formula C20H24FN3O2S2 B2779120 N-cycloheptyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-61-6

N-cycloheptyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2779120
CAS RN: 941980-61-6
M. Wt: 421.55
InChI Key: HKHHNUYAWFIVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H24FN3O2S2 and its molecular weight is 421.55. The purity is usually 95%.
BenchChem offers high-quality N-cycloheptyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Researchers have synthesized various analogs incorporating the thiazole moiety, aiming to evaluate their cytotoxic activities against different cancer cell lines. The focus has been on the design of molecules that could potentially offer new pathways for cancer treatment, emphasizing the importance of structural and spectral features to their biological efficacy.

  • Synthesis and Evaluation of Anticancer Properties : A series of compounds synthesized by heterocyclization processes demonstrated significant cytotoxic activities against breast cancer cell lines, highlighting the potential of thiazole derivatives as anticancer agents (Abu-Melha, 2021).

  • Novel Heterocyclic Compounds for Antitumor Evaluation : Different heterocyclic derivatives derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were studied for their antiproliferative activity, showing high inhibitory effects on various human cancer cell lines, which underlines the therapeutic potential of these compounds (Shams et al., 2010).

Antimicrobial Applications

The emergence of resistant microbial strains has led to an increased interest in developing new antimicrobial agents. The research into thiazole derivatives has explored their potential as effective antimicrobial compounds.

  • Synthesis of New Heterocyclic Compounds with Antimicrobial Potential : The study aimed at synthesizing new compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This research underscores the versatility of thiazole derivatives in creating potent antimicrobial agents (Darwish et al., 2014).

Optoelectronic Properties

The exploration of thiazole-based compounds extends into the field of materials science, particularly in the development of conducting polymers with potential optoelectronic applications.

  • Thiazole-Based Polythiophenes for Optoelectronic Use : Research into thiazole-containing monomers for electrochemical polymerization showcases the potential of these compounds in creating conducting polymers with desirable optoelectronic properties, opening avenues for their use in electronic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

N-cycloheptyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S2/c21-14-7-9-16(10-8-14)23-19(26)13-28-20-24-17(12-27-20)11-18(25)22-15-5-3-1-2-4-6-15/h7-10,12,15H,1-6,11,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHHNUYAWFIVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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